molecular formula C8H5ClN2S B1303180 5-Chloro-4-phenyl-1,2,3-thiadiazole CAS No. 53646-00-7

5-Chloro-4-phenyl-1,2,3-thiadiazole

Cat. No. B1303180
CAS RN: 53646-00-7
M. Wt: 196.66 g/mol
InChI Key: SQCPDDVZJOHPAZ-UHFFFAOYSA-N
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Description

5-Chloro-4-phenyl-1,2,3-thiadiazole is a compound that belongs to the thiadiazole family, which is characterized by a heterocyclic ring containing both sulfur and nitrogen atoms. This family of compounds is known for its diverse range of applications, including medicinal chemistry, where they often exhibit biological activities such as anticancer, anticonvulsant, and antimicrobial properties .

Synthesis Analysis

The synthesis of thiadiazole derivatives can be achieved through various methods. One approach involves a one-pot, ultrasound-promoted synthesis, which is an environmentally friendly and rapid method for producing 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-1,3,4-thiadiazolo derivatives with potential anticancer activity . Another method described involves a novel one-pot synthesis that leads to N-substituted indole-2-thiols, showcasing the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole . Additionally, the synthesis of 2-amino-5-(2-phenyl-1,3-selenazol-4-methylthio)-1,3,4-thiadiazole has been reported, highlighting the versatility of thiadiazole chemistry .

Molecular Structure Analysis

The molecular and crystal structures of thiadiazole derivatives have been extensively studied. For instance, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized using spectroscopic techniques and X-ray diffraction, revealing its orthorhombic space group and the presence of intermolecular hydrogen bonding . Similarly, the structure of 2-propylamino-5-[4-(2-hydroxy-3,5-dichlorobenzylideneamino) phenyl]-1,3,4-thiadiazole was determined, providing insights into the conformational preferences of the molecule .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including ring opening to produce thioketene intermediates, which can further react with nucleophiles to form esters or amides . The reactivity of these compounds allows for the synthesis of a wide range of heterocyclic compounds with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. For example, the presence of intermolecular hydrogen bonds can lead to the formation of dimers, which can affect the compound's solubility and melting point . The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, have also been studied, providing valuable information for the design of new chemical entities with specific applications .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Thiadiazole derivatives, including 5-Chloro-4-phenyl-1,2,3-thiadiazole, have been investigated for their antimicrobial and antifungal activities. Alam (2018) reviewed the antimicrobial properties of thiadiazole derivatives, highlighting their potential as effective agents against various microbial infections (Alam, 2018). This review also discusses the structure-activity relationship (SAR) of potent compounds, indicating the importance of thiadiazole moiety in developing efficacious and safe antimicrobial agents.

Pharmaceutical and Biological Applications

Asif (2016) provided an extensive overview of the chemistry, synthesis, and biological activities of thiadiazole compounds, emphasizing their importance in pharmaceutical applications (Asif, 2016). These compounds are noted for their roles as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents, showcasing the broad spectrum of applications thiadiazole chemistry offers.

Anticancer and Antitumor Activities

The potential of thiadiazole derivatives as anticancer and antitumor agents has been a subject of significant interest. Lelyukh (2019) reviewed the biological activity of heterocyclic systems based on 1,3,4-thiadiazole, highlighting their promising pharmacological potential in treating various cancers (Lelyukh, 2019). The review suggests that these compounds can act as crucial scaffolds for the development of new drug-like molecules with enhanced pharmacological activity.

Anti-inflammatory and Analgesic Properties

The review by Koval et al. (2022) focuses on the synthesis and structural modification of heterocyclic systems with triazole and thiadiazole fragments, revealing their significant analgesic and anti-inflammatory activities (Koval, Lozynskyi, Shtrygol’, & Lesyk, 2022). This highlights the potential of thiadiazole derivatives in developing new therapeutic agents for pain and inflammation management.

Safety And Hazards

The safety information for 5-Chloro-4-phenyl-1,2,3-thiadiazole indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-chloro-4-phenylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCPDDVZJOHPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377063
Record name 5-chloro-4-phenyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-phenyl-1,2,3-thiadiazole

CAS RN

53646-00-7
Record name 5-Chloro-4-phenyl-1,2,3-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53646-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-4-phenyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Modarai, MH Ghandehari… - Journal of …, 1974 - Wiley Online Library
A number of halo‐substituted 1,2,3 and 1,3,4‐thiadiozoles have been prepared, their reactivity towards methoxide ion have been studied and the kinetic parameters are reported. …
Number of citations: 18 onlinelibrary.wiley.com

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